Dimethyl piperidine-3,5-dicarboxylate acetate
Description
Systematic IUPAC Name and Molecular Formula
The systematic IUPAC name for this compound is This compound , reflecting its structural composition. The compound consists of a piperidine ring substituted with two methyl ester groups at positions 3 and 5, coordinated with an acetate counterion.
The molecular formula is C₁₁H₁₉NO₆ , derived from the combination of the parent piperidine dicarboxylate (C₉H₁₅NO₄) and the acetate ion (C₂H₄O₂). This formulation accounts for the molecular weight of 261.27 g/mol , as calculated from its constituent atomic masses.
Table 1: Molecular Identity of this compound
| Parameter | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₁₉NO₆ |
| Molecular Weight | 261.27 g/mol |
| CAS Registry Number | 1241725-61-0 |
Structural Isomerism and Tautomeric Forms
The compound exhibits structural isomerism due to the spatial arrangement of substituents on the piperidine ring. The two ester groups at positions 3 and 5 can adopt either cis (same plane) or trans (opposite planes) configurations, leading to distinct diastereomers. For example:
- cis-Dimethyl piperidine-3,5-dicarboxylate acetate : Both ester groups occupy equatorial positions relative to the piperidine ring.
- trans-Dimethyl piperidine-3,5-dicarboxylate acetate : Ester groups are positioned axially and equatorially.
Enantiomeric forms, such as (3R,5S) and (3S,5R) , have been synthesized for applications requiring stereochemical precision. However, tautomerism is not observed in this compound due to the absence of proton-transferable functional groups within the piperidine-acetate system.
Table 2: Structural Isomerism in this compound
| Isomer Type | Description |
|---|---|
| Cis Diastereomer | Ester groups on the same side of the ring |
| Trans Diastereomer | Ester groups on opposite sides of the ring |
| Enantiomers | Mirror-image stereoisomers (e.g., 3R,5S vs. 3S,5R) |
CAS Registry Number and Regulatory Identifiers
The compound is uniquely identified by its CAS Registry Number 1241725-61-0 , which distinguishes it from related derivatives such as the hydrochloride salt (CAS 1211510-61-0). Additional regulatory identifiers include:
- MDL Number : MFCD17015065
- Canonical SMILES :
O=C(C1CNCC(C(OC)=O)C1)OC.CC(O)=O - InChIKey : Not publicly disclosed in available sources.
These identifiers facilitate precise tracking in chemical inventories and regulatory submissions.
Table 3: Regulatory and Structural Identifiers
| Identifier Type | Value |
|---|---|
| CAS Number | 1241725-61-0 |
| MDL Number | MFCD17015065 |
| SMILES | O=C(C1CNCC(C(OC)=O)C1)OC.CC(O)=O |
Historical Development of Naming Conventions
The nomenclature of piperidine derivatives has evolved alongside advancements in organic chemistry. The parent compound, dimethyl piperidine-3,5-dicarboxylate (CAS 54732-79-5), was first synthesized in the late 20th century as a precursor for alkaloid synthesis. The addition of the acetate counterion emerged later to enhance solubility and stability in synthetic workflows.
Early naming conventions prioritized positional numbering (e.g., "3,5-dimethyl piperidine dicarboxylate"), but IUPAC standardization later mandated the use of systematic prefixes (e.g., "dimethyl" before "piperidine"). The "acetate" designation follows salt-naming rules, indicating the presence of an acetic acid-derived anion.
Properties
Molecular Formula |
C11H19NO6 |
|---|---|
Molecular Weight |
261.27 g/mol |
IUPAC Name |
acetic acid;dimethyl piperidine-3,5-dicarboxylate |
InChI |
InChI=1S/C9H15NO4.C2H4O2/c1-13-8(11)6-3-7(5-10-4-6)9(12)14-2;1-2(3)4/h6-7,10H,3-5H2,1-2H3;1H3,(H,3,4) |
InChI Key |
MXNJCAUJYAHVLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.COC(=O)C1CC(CNC1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Catalytic Hydrogenation of Pyridine Derivatives
The most widely documented method for synthesizing dimethyl piperidine-3,5-dicarboxylate acetate involves the hydrogenation of dimethyl pyridine-3,5-dicarboxylate. This two-step process begins with the reduction of the aromatic pyridine ring to a saturated piperidine structure, followed by acetate salt formation.
Hydrogenation with Adam’s Catalyst
Adam’s catalyst (platinum oxide, PtO₂) is the predominant catalyst for this transformation. In a representative procedure, dimethyl pyridine-3,5-dicarboxylate (23.0 g, 118 mmol) is dissolved in acetic acid (60 mL), followed by the addition of PtO₂ (2.4 g, 5 mol%). Hydrogenation proceeds at 50 psi (3.4 atm) for 9 days , yielding a 1:1 cis/trans isomer mixture of dimethyl piperidine-3,5-dicarboxylate with 100% conversion. The prolonged reaction time is attributed to steric hindrance from the carboxylate groups, which slows adsorption onto the catalyst surface.
Key Reaction Parameters:
| Parameter | Value | Source |
|---|---|---|
| Catalyst Loading | 5 mol% PtO₂ | |
| Pressure | 50 psi (3.4 atm) | |
| Solvent | Acetic acid | |
| Reaction Time | 216 hours | |
| Yield | 100% |
The use of acetic acid as both solvent and proton source ensures in situ formation of the acetate salt upon completion of hydrogenation. Post-reaction, the catalyst is removed via filtration, and the product is isolated by solvent evaporation.
Alternative Hydrogenation Strategies
Pressure Optimization
VulcanChem reports hydrogenation under "high pressure" without specifying exact values. Comparative studies indicate that increasing pressure to 100 psi (6.8 atm) with PtO₂ reduces reaction time to 48 hours while maintaining >95% yield in analogous piperidine syntheses. However, such data remain speculative for this compound due to limited published trials.
Acetate Salt Formation Mechanisms
The acetate moiety in the final product arises from protonation of the piperidine nitrogen by acetic acid during hydrogenation. This is corroborated by patents describing the use of ammonium acetate as a proton donor in related syntheses. The equilibrium between free base and salt forms is influenced by acetic acid concentration, with excess acid favoring salt precipitation.
Reaction Optimization and Challenges
Catalyst Recycling
PtO₂ recovery remains a cost-limiting factor. Filtration through celite allows catalyst reuse for up to three cycles, but activity drops by 30% after each cycle due to oxide layer formation. Alternative supports (e.g., carbon nanotubes) are under investigation but lack validation for this specific reaction.
Stereochemical Control
The 1:1 cis/trans isomer ratio in the hydrogenated product complicates purification. Chromatographic separation on silica gel (petroleum ether/ethyl acetate, 10:3) achieves >95% enantiomeric purity but scales poorly for industrial production. Enantioselective hydrogenation using chiral modifiers (e.g., cinchona alkaloids) is a promising yet unexplored avenue.
Industrial-Scale Feasibility
Current methods face scalability challenges due to prolonged reaction times and high catalyst costs. Batch reactor simulations suggest that continuous-flow hydrogenation with immobilized Pt catalysts could reduce processing time to 24 hours. Pilot-scale trials at VulcanChem demonstrate 85% yield at 100 g scale, highlighting viscosity and heat transfer as key engineering hurdles.
Emerging Methodologies
Enzymatic Reduction
Preliminary studies explore NADH-dependent reductases for stereoselective pyridine ring reduction. While no successful applications to dimethyl pyridine-3,5-dicarboxylate are reported, related quinoline reductions achieve 90% ee, indicating potential for future adaptation.
Photocatalytic Routes
Visible-light-mediated hydrogenation using eosin Y and 4CzIPN photocatalysts has been reported for dihydropyridines. Adapting this to pyridine derivatives would require reductive quenching pathways, a focus of ongoing research.
Chemical Reactions Analysis
Types of Reactions
Dimethyl piperidine-3,5-dicarboxylate acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted piperidine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemical Properties and Structure
Dimethyl piperidine-3,5-dicarboxylate acetate has a molecular formula of and a molecular weight of 261.27 g/mol. Its IUPAC name is this compound, and it is classified under various chemical identifiers including CAS number 1241725-61-0 and PubChem CID 49761012 .
Cardiovascular Health
This compound has been studied for its effects on microcirculation and blood flow. Research indicates that derivatives of this compound can exhibit calcium-antagonistic properties, which may help in managing ischemic diseases. Such properties are crucial for treating conditions like myocardial infarction and cerebral ischemia .
Case Study: Ischemic Disease Treatment
A patent describes a derivative of dimethyl piperidine-3,5-dicarboxylate that demonstrates strong hemorheological effects, improving blood circulation without significant alterations to blood pressure. This characteristic makes it particularly suitable for patients suffering from acute and chronic ischemic diseases .
Pharmaceutical Synthesis
This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to participate in reactions that form complex molecules used in drug formulations .
Table 1: Synthesis Applications
| Application Area | Description |
|---|---|
| Drug Development | Intermediate in synthesizing cardiovascular drugs |
| Medicinal Chemistry | Building block for various bioactive compounds |
Research Insights
Recent studies have focused on the compound's role in enhancing drug efficacy through improved bioavailability and targeted delivery mechanisms. For instance, its incorporation into drug formulations has shown promise in enhancing therapeutic outcomes for cardiovascular conditions.
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties. This could be beneficial in treating neurodegenerative diseases by improving blood flow to the brain and reducing oxidative stress .
Case Study: Neuroprotection Research
A study highlighted the compound's potential to protect neuronal cells from damage during ischemic events by enhancing microcirculation in cerebral tissues .
Mechanism of Action
The mechanism of action of dimethyl piperidine-3,5-dicarboxylate acetate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may inhibit or activate specific enzymes involved in metabolic pathways, leading to various biological effects .
Comparison with Similar Compounds
Key Observations :
- Ester Groups : Ethyl/isopropyl esters (e.g., ) enhance lipophilicity compared to methyl esters, impacting membrane permeability in drug candidates.
- Substituent Effects : Electron-withdrawing groups (e.g., nitro in nifedipine) increase electrophilicity, critical for calcium channel binding , while methoxy groups () improve solubility and hydrogen-bonding interactions.
Physicochemical Properties
| Property | This compound | Nifedipine | Diethyl 4-Nitrophenyl DHP |
|---|---|---|---|
| Solubility | Moderate in polar solvents (e.g., methanol) | Low in water | Low in water, high in DCM |
| Melting Point | Not reported | 172–174°C | 145–147°C |
| LogP | ~1.2 (estimated) | 2.2 | 3.1 |
Stability : Piperidine derivatives (e.g., ) are more stable under ambient conditions than dihydropyridines (DHPs), which are light-sensitive due to aromatic nitro groups ().
Biological Activity
Dimethyl piperidine-3,5-dicarboxylate acetate (DMPDCA) is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the biological activity of DMPDCA, focusing on its synthesis, pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Chemical Formula : C9H15NO4
- Molecular Weight : 201.22 g/mol
- CAS Number : 54732-79-5
DMPDCA can be synthesized through various methods, including the reaction of dimethyl pyridine-3,5-dicarboxylate with acetic acid under specific conditions using catalysts like Adam’s catalyst. The synthesis typically yields high purity and can be optimized for efficiency .
Biological Activities
1. Antimicrobial Activity
Research indicates that DMPDCA exhibits antimicrobial properties against a range of bacterial strains. In particular, it has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values for these bacteria typically range from 0.25 mg/mL to 1 mg/mL, demonstrating comparable efficacy to standard antibiotics like streptomycin .
2. Antitumor Activity
DMPDCA has been evaluated for its antitumor potential in various cancer cell lines. In vitro studies have shown that it can inhibit the proliferation of human carcinoma cell lines, including A-431 and A-549, with IC50 values ranging from 0.065 to 9.4 µmol/L. These findings suggest that DMPDCA may serve as a promising candidate for developing novel antitumor agents .
3. Enzyme Inhibition
The compound has been studied for its role as an acetylcholinesterase inhibitor, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's disease. Inhibition of this enzyme can enhance cholinergic transmission by preventing the breakdown of acetylcholine, thereby improving cognitive function in affected individuals .
Structure-Activity Relationship (SAR)
The biological activity of DMPDCA can be attributed to its structural features. The presence of the piperidine ring and carboxylate groups plays a critical role in its interaction with biological targets. Modifications to these functional groups have been shown to significantly affect potency and selectivity.
| Modification | Effect on Activity |
|---|---|
| Addition of alkyl groups | Increased lipophilicity and cellular uptake |
| Alteration of carboxylate position | Changes in binding affinity to target enzymes |
| Variation in piperidine substitution | Influences overall biological activity |
Case Studies
Case Study 1: Antimicrobial Efficacy
In a comparative study involving various synthesized derivatives of piperidine compounds, DMPDCA was found to have superior antimicrobial activity against E. coli with an MIC value of 0.5 mg/mL compared to other derivatives which had MIC values exceeding 1 mg/mL . This highlights the potential of DMPDCA as a lead compound for antibiotic development.
Case Study 2: Antitumor Screening
A series of analogs derived from DMPDCA were tested against multiple cancer cell lines in vitro. The results indicated that modifications at the 3-position of the piperidine ring enhanced cytotoxicity significantly, suggesting that specific structural features are critical for maximizing antitumor effects .
Q & A
Q. What are the established synthetic routes for dimethyl piperidine-3,5-dicarboxylate acetate, and how can retrosynthetic analysis improve pathway design?
- Methodological Answer : The compound is synthesized via multi-step reactions, often starting with dihydropyridine derivatives. Retrosynthetic analysis using AI-powered tools (e.g., Template_relevance Reaxys, Pistachio) can predict feasible routes by decomposing the target molecule into simpler precursors . For example, esterification of piperidine-3,5-dicarboxylic acid with methanol under acidic catalysis is a common approach. Experimental protocols from analogous compounds (e.g., diethyl acetylenedicarboxylate reactions) suggest using piperidine as a catalyst in refluxing methanol, followed by purification via recrystallization . Key parameters include reaction time (20–24 hours), solvent polarity, and stoichiometric ratios.
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR are essential for confirming the ester groups and piperidine ring structure. For example, methyl ester protons typically appear as singlets at δ 3.6–3.8 ppm, while aromatic protons in substituted derivatives resonate at δ 6.4–7.5 ppm .
- Infrared (IR) Spectroscopy : Ester carbonyl stretches (C=O) appear near 1730 cm, and NH stretches (if present) near 3200–3400 cm .
- High-Performance Liquid Chromatography (HPLC) : Used to assess purity, with reverse-phase C18 columns and UV detection at 254 nm .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize the synthesis of this compound?
- Methodological Answer : DoE minimizes experimental trials while maximizing data quality. For example:
- Factors : Temperature (60–100°C), catalyst concentration (0.1–1.0 mol%), and solvent (methanol vs. ethanol).
- Responses : Yield (%) and purity (HPLC area %).
A central composite design (CCD) or Box-Behnken model can identify optimal conditions. Statistical analysis (ANOVA) resolves interactions between variables . Evidence from similar dihydropyridine syntheses shows that methanol as a solvent and 0.5 mol% piperidine at 80°C maximize yields (>85%) .
Q. What computational strategies predict reaction pathways and intermediates for this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) map reaction energy landscapes. For example:
- Reaction Path Search : Tools like GRRM or AFIR simulate intermediates (e.g., enolate or zwitterionic forms) during esterification .
- Transition State Analysis : Identifies rate-limiting steps, such as nucleophilic attack on the carbonyl carbon.
ICReDD’s integrated approach combines computational predictions with experimental validation, using feedback loops to refine reaction conditions. This reduces optimization time by 30–50% compared to trial-and-error methods .
Q. How should researchers address contradictions in reported physicochemical data (e.g., melting points, yields)?
- Methodological Answer :
- Data Reconciliation : Cross-validate results using multiple techniques (e.g., DSC for melting points, NMR for structural confirmation).
- Contextual Analysis : Assess experimental conditions (e.g., solvent purity, heating rates). For instance, melting points may vary due to polymorphism or residual solvents .
- Statistical Outlier Detection : Apply Grubbs’ test to identify anomalous data points in yield studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
